molecular formula C9H9N3O B8591853 2-amino-N-(4-cyanophenyl)acetamide

2-amino-N-(4-cyanophenyl)acetamide

Cat. No.: B8591853
M. Wt: 175.19 g/mol
InChI Key: ZUTONSVCWQYYCH-UHFFFAOYSA-N
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Description

2-Amino-N-(4-cyanophenyl)acetamide is an acetamide derivative featuring a primary amino group on the α-carbon and a 4-cyanophenyl substituent on the amide nitrogen. This compound combines the reactivity of an acetamide backbone with the electron-withdrawing properties of the cyano group, which may influence its electronic configuration, solubility, and biological interactions. Notably, this compound has been listed as a discontinued research chemical by suppliers like CymitQuimica, suggesting specialized applications in early-stage drug discovery .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-amino-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)12-9(13)6-11/h1-4H,6,11H2,(H,12,13)

InChI Key

ZUTONSVCWQYYCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CN

Origin of Product

United States

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-amino-N-(4-cyanophenyl)acetamide serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules. It can undergo several types of reactions, including:

  • Oxidation: Converts to different oxidation products.
  • Reduction: The cyano group can be reduced to an amine group.
  • Substitution: The amino group can participate in substitution reactions with electrophiles.

Table 1: Common Reactions and Products

Reaction TypeReactantsProducts
OxidationThis compoundOxidized derivatives
ReductionThis compoundAmino derivatives
SubstitutionThis compound + ElectrophilesSubstituted acetamides

Biological Activities

Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that compounds with similar structures exhibit significant activity against various pathogens.

  • Antiparasitic Activity: In vitro studies demonstrated that derivatives of this compound showed potent activity against intestinal unicellular parasites like Giardia intestinalis and Trichomonas vaginalis. One derivative exhibited an IC50 of 3.95 μM against G. intestinalis, outperforming standard treatments such as benznidazole .

Table 2: Biological Activity Data

CompoundTarget PathogenIC50 (μM)Comparison to Benznidazole
Derivative of this compoundGiardia intestinalis3.957 times more active
Derivative of this compoundTrichomonas vaginalisLower than benznidazoleFour times more active

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in drug development targeting specific diseases. Its ability to modulate enzyme activity suggests it could be beneficial in treating conditions related to dysregulated enzyme functions.

Case Study: Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing therapeutic strategies aimed at diseases where enzyme dysregulation is a factor.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique chemical properties make it suitable for various applications ranging from pharmaceuticals to specialty chemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and properties of 2-amino-N-(4-cyanophenyl)acetamide and its analogs:

Compound Name Substituents on Acetamide Backbone Molecular Formula Key Properties/Applications Reference(s)
This compound -NH₂ (α-carbon), -C≡N (para-phenyl) C₉H₈N₃O Intermediate for benzimidazole derivatives; research applications
2-Chloro-N-(4-cyanophenyl)acetamide -Cl (α-carbon), -C≡N (para-phenyl) C₉H₇ClN₂O Precursor for thiazolidinone synthesis; polar solvent solubility
2-Amino-N-(nitrophenyl)acetamide -NH₂ (α-carbon), -NO₂ (para-phenyl) C₈H₉N₃O₂ Antimicrobial studies; coupling reactions
2-Chloro-N-(4-fluorophenyl)acetamide -Cl (α-carbon), -F (para-phenyl) C₈H₇ClFNO Intermediate for piperazinediones; hydrogen-bonded crystal packing
N-(4-hydroxyphenyl)acetamide -H (α-carbon), -OH (para-phenyl) C₈H₉NO₂ Widespread use in pharmaceuticals; metabolite of paracetamol

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-(4-cyanophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or amide coupling. For example, a derivative (N-ferrocenyl-methyl-N-(4-cyanophenyl)acetamide) was prepared by reacting 4-cyanoaniline with chloroacetyl chloride under basic conditions (e.g., NaHCO₃), followed by substitution with ferrocenemethylamine. Reaction optimization involves controlling temperature (0–5°C for exothermic steps) and solvent polarity (e.g., THF or DCM). IR spectroscopy (e.g., C≡N stretch at ~2214 cm⁻¹ and C=O at ~1636 cm⁻¹) confirms functional groups .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR/NMR : IR identifies nitrile (C≡N) and amide (C=O) bonds. ¹H NMR resolves aromatic protons (δ 7.4–7.8 ppm) and acetamide NH (δ ~8.2 ppm).
  • X-ray Crystallography : Used to determine bond angles, hydrogen bonding (e.g., intramolecular C–H···O interactions), and crystal packing. For analogous compounds, intermolecular N–H···O hydrogen bonds stabilize crystal structures .

Q. What factors influence the solubility and stability of this compound under different storage conditions?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) depends on hydrogen bonding with the amide and nitrile groups. Stability is affected by moisture and light; storage in airtight containers at room temperature (20–25°C) under inert gas (argon) is recommended. Purity (>95%) minimizes degradation byproducts .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystalline structure and stability of this compound?

  • Methodological Answer : X-ray studies of related acetamides reveal intramolecular C–H···O bonds forming six-membered rings, while intermolecular N–H···O bonds create infinite chains along crystal axes. Hydrogen bond metrics (e.g., N–H···O distance: ~2.0 Å, angle: ~160°) are critical for lattice energy calculations. Thermal analysis (TGA/DSC) assesses stability under heating .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives, such as antioxidant effects?

  • Methodological Answer :

  • Antioxidant Assays : DPPH radical scavenging and FRAP tests quantify electron-donating capacity. For example, ferrocene-containing derivatives show enhanced activity due to redox-active metal centers .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to target enzymes (e.g., cytochrome P450). Preliminary studies on ethyl-glycinate amides use Glide SP scoring to prioritize candidates for in vitro validation .

Q. How can researchers resolve contradictions in reported solubility or spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare HPLC purity (>99%) with elemental analysis (C, H, N) to rule out impurities.
  • Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping signals. For solubility discrepancies, use standardized protocols (e.g., shake-flask method at 25°C) and report solvent lot numbers (e.g., DMSO hygroscopicity varies) .

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